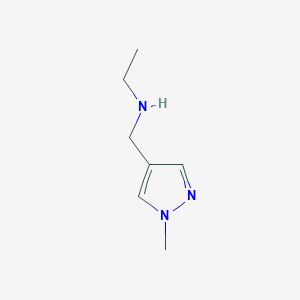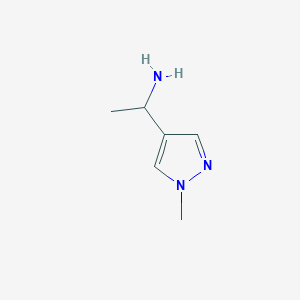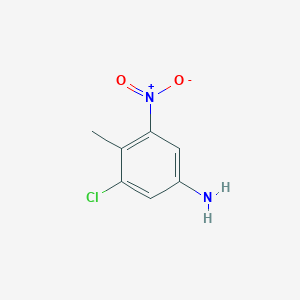![molecular formula C12H8ClN3 B1359306 4-Chloro-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 91331-36-1](/img/structure/B1359306.png)
4-Chloro-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine
Descripción general
Descripción
“4-Chloro-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine” is a versatile chemical compound with diverse properties . It is a white crystalline solid, soluble in organic solvents . It is an important pharmaceutical intermediate, widely used in the synthesis of many pharmaceutical intermediates .
Synthesis Analysis
An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with 31% overall yield has been described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block . A considerable number of synthetic routes for this heterocyclic compound have been reported .Molecular Structure Analysis
The molecular formula of “4-Chloro-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine” is C6H4ClN3 . Several Janus kinase (JAK) inhibitors have a common pyrrolo[2,3-d]pyrimidine core . Thus, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine might be a practical building block in the synthesis of many JAK inhibitors .Chemical Reactions Analysis
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .Physical And Chemical Properties Analysis
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a white crystalline solid . It has a molecular formula of C6H4ClN3 and a molecular weight of 153.57 g/mol . Its melting point range is approximately 214-217 °C .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Facile Synthesis and Docking Studies : A simple synthesis method for derivatives of 4-Chloro-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine was developed, showcasing the efficient production and characterization of these compounds, followed by docking studies (Bommeraa, Merugu, & Eppakayala, 2019).
- Triarylation via Microwave-Promoted Cross-Coupling Reactions : This study highlights a method for preparing new pyrrolo[2,3-d]pyrimidines with aryl groups at specific positions using arylation reactions under Suzuki–Miyaura and Liebeskind–Srogl cross-coupling conditions, all performed under microwave irradiation (Prieur, Pujol, & Guillaumet, 2015).
Structural Analysis
- Crystal Structure of Pyrrolo[2,3-d]pyrimidine Derivatives : A study investigating the crystal structure of 7-(4-Chlorophenyl)-9-phenyl-7H-pyrrolo[3,2-e]tetrazolo[1,5-c]pyrimidine, revealing the dihedral angles and intermolecular interactions in the crystal form (Shah, Jotani, & Jasinski, 2010).
- Synthesis and Crystal Structures of 7-Deazapurines : This research focuses on the crystallographic analysis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives, providing insights into their molecular arrangement and electronic structure (Asaftei, Reichelt, Reuter, & Rosemeyer, 2009).
Potential Applications in Pharmaceuticals
- Annellation of Triazole and Tetrazole Systems : This study synthesizes novel pyrrolo[2,3-d]pyrimidines for potential use as antibacterial agents, highlighting the chemical versatility and potential pharmacological applications of these compounds (Dave & Shah, 2002).
- Synthesis and Biological Evaluation as Antimicrobial and Antiviral Agents : This research developed new pyrrolo[2,3-d]pyrimidine derivatives with promising antimicrobial and antiviral activities, underlining their potential in developing new therapeutic agents (Hilmy et al., 2021).
Propiedades
IUPAC Name |
4-chloro-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3/c13-10-9-6-7-14-12(9)16-11(15-10)8-4-2-1-3-5-8/h1-7H,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDUMEENSRJYWBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CN3)C(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30631109 | |
| Record name | 4-Chloro-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30631109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine | |
CAS RN |
91331-36-1 | |
| Record name | 4-Chloro-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30631109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine](/img/structure/B1359227.png)

![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine](/img/structure/B1359229.png)









